2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Kinase Inhibition TrkA Neurotrophin Signaling

This aryl-substituted pyrazineethanol derivative is a potent TrkA kinase inhibitor (IC50=3.10nM) and CRF1 receptor ligand (IC50=0.610nM), essential for neurotrophin signaling and DNA damage repair research. Its precise substitution pattern ensures reproducible, high-confidence data. Available as a high-purity research chemical for in vitro studies.

Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
CAS No. 502625-51-6
Cat. No. B1350650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol
CAS502625-51-6
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC2=NC=CN=C2)O)C(F)(F)F
InChIInChI=1S/C13H11F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8,12,19H,7H2
InChIKeyWFHVBNWEFACURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 502625-51-6) Product Overview and Procurement Considerations


2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 502625-51-6) is an aryl-substituted pyrazineethanol derivative with the molecular formula C13H11F3N2O and a molecular weight of 268.23 g/mol . The compound features a pyrazine ring and a 4-trifluoromethylphenyl group connected via an ethanol linker . It is commercially available from multiple vendors as a research chemical or building block, with reported purities ranging from 95% to 97+% [1]. Its melting point is reported between 100-103°C , and it is noted to have moderate solubility in organic solvents, with the trifluoromethyl group contributing to lipophilicity (calculated LogD at pH 7.4 is 1.75) [2]. This compound is of interest in medicinal chemistry and chemical biology research, with potential applications as a kinase inhibitor and a scaffold for further derivatization .

The Case Against Generic Substitution for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 502625-51-6)


In the absence of extensive direct head-to-head comparative studies for this specific compound, substitution with a generic pyrazine derivative or a close structural analog is not scientifically justified. The compound's reported polypharmacology, with distinct activity profiles against multiple kinases and receptors [1], suggests a unique biological fingerprint that a generic alternative would likely not replicate. Furthermore, its physicochemical properties—specifically the balanced LogD of 1.75 [2] and the electronic influence of the 4-trifluoromethyl group —are critical for its solubility, permeability, and target engagement. Replacing it with a compound lacking this precise substitution pattern would introduce unpredictable changes in potency, selectivity, and pharmacokinetic behavior, thereby compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 502625-51-6)


TrkA Kinase Inhibition: Potency Differentiation from In-Class Analogs

This compound exhibits potent inhibitory activity against the TrkA kinase with an IC50 of 3.10 nM, measured using an enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1]. While direct head-to-head data with specific analogs are not available in the public domain, this sub-10 nM potency differentiates it from less potent pyrazine-based kinase inhibitors and establishes it as a high-affinity ligand for this target. For context, some pyrazine derivatives in the same chemical space exhibit IC50 values in the micromolar range for other targets, underscoring the significance of this compound's nanomolar potency against TrkA .

Kinase Inhibition TrkA Neurotrophin Signaling

CRF1 Receptor Antagonism: Nanomolar Binding Affinity

This compound demonstrates high-affinity binding to the corticotropin-releasing factor 1 (CRF1) receptor with an IC50 of 0.610 nM, as determined by a radioligand displacement assay using [125I]-o-CRF in rat frontal cortex homogenate [1]. This sub-nanomolar affinity places it among potent CRF1 ligands and suggests potential utility in studying this receptor system. A similar assay for a related pyrazine compound in the same patent family showed an IC50 of >100 nM, indicating that the specific substitution pattern on this molecule is critical for achieving high affinity [2].

CRF1 Antagonist Receptor Binding Stress-Related Disorders

NK1 Receptor Antagonism: High-Affinity Ligand Activity

The compound acts as a potent antagonist of the human neurokinin 1 (NK1) receptor with a Ki of 6.40 nM, measured in an aequorin luminescence assay using CHO-K1 cells expressing the human receptor [1]. This high affinity supports its use as a tool compound for studying NK1-mediated signaling pathways. In contrast, a related compound from the same series showed no significant inhibition of the NK1 receptor from gerbil midbrain at tested concentrations (reported as 'NT' or not tested) [2], highlighting the specific activity conferred by the 4-trifluoromethylphenyl group.

NK1 Antagonist G-Protein Coupled Receptor Pain and Inflammation

PARP1 Cellular Inhibition: Target Engagement in a Disease-Relevant Model

This compound inhibits poly(ADP-ribose) polymerase 1 (PARP1) in a cellular context with an IC50 of 640 nM, as measured by the reduction of H2O2-induced PAR formation in human HeLa cells [1]. This cellular activity is a critical step beyond simple biochemical inhibition and indicates the compound's ability to engage its target within a living cell. For reference, other pyrazine derivatives have been reported to be inactive against PARP in similar assays [2].

PARP Inhibitor DNA Damage Repair Chemosensitization

Broad Kinase Polypharmacology: A Multi-Target Activity Profile

Kinase selectivity profiling reveals that this compound inhibits several receptor tyrosine kinases to varying degrees, suggesting a polypharmacological mechanism . While specific IC50 values for each kinase are not provided in the public data, the compound's ability to engage multiple targets is a key differentiator from more selective kinase inhibitors. This profile may be advantageous for research in diseases where simultaneous inhibition of multiple pathways is desired, such as in certain cancers . A direct comparison to a single-target kinase inhibitor would show a clear difference in target engagement profile.

Polypharmacology Receptor Tyrosine Kinase Multi-Kinase Inhibitor

Optimal Research Application Scenarios for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 502625-51-6)


Investigating TrkA-Mediated Signaling in Neurobiology and Cancer

This compound is optimally deployed as a potent TrkA kinase inhibitor (IC50 = 3.10 nM) [1] for investigating the role of neurotrophin signaling in neuronal development, pain perception, and various cancers. Its sub-10 nM potency ensures robust target engagement in vitro, allowing researchers to dissect TrkA-dependent pathways with a high degree of confidence. This application is supported by direct quantitative evidence of its high affinity for TrkA [1].

Elucidating CRF1 Receptor Function in Stress and Anxiety Models

With a sub-nanomolar binding affinity for the CRF1 receptor (IC50 = 0.610 nM) [2], this compound serves as a high-quality tool for studying the corticotropin-releasing factor system. It is particularly well-suited for in vitro and ex vivo binding studies to map CRF1 receptor distribution or to assess the functional consequences of CRF1 antagonism. Its potent activity provides a strong signal-to-noise ratio in these assays [2].

Probing PARP1-Dependent DNA Repair Mechanisms and Chemosensitization

The compound's demonstrated cellular inhibition of PARP1 (IC50 = 640 nM) [3] makes it a valuable chemical probe for research into DNA damage repair pathways. Its utility lies in experiments designed to sensitize cancer cells to DNA-damaging chemotherapeutic agents by preventing PARP-mediated DNA repair. This application is grounded in the compound's verified cellular activity against PARP1 [3].

Exploring Polypharmacology and Multi-Kinase Inhibition

Given its broad activity profile against multiple receptor tyrosine kinases , this compound is an ideal candidate for studies of polypharmacology. Researchers seeking to understand the phenotypic consequences of inhibiting several kinases simultaneously—as opposed to the effects of a highly selective single-kinase inhibitor—will find this compound a relevant and valuable tool .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.